molecular formula C9H15FN3O12P3 B12716452 2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate CAS No. 146369-72-4

2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate

Cat. No.: B12716452
CAS No.: 146369-72-4
M. Wt: 469.15 g/mol
InChI Key: ARRTZUVEPRJLPK-VDTYLAMSSA-N
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Description

2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a potent antiviral and anticancer agent. This compound is particularly noted for its ability to inhibit DNA synthesis, making it useful in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as cytidine.

    Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.

    Triphosphorylation: Addition of a triphosphate group at the 5’-position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: Common in the modification of nucleoside analogs.

    Oxidation and Reduction: These reactions can alter the functional groups on the molecule, affecting its activity.

    Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like halogenating agents (e.g., fluorine gas) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic solutions.

Major Products

The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities.

Scientific Research Applications

2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily by integrating into DNA and inhibiting DNA synthesis. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.

    5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.

    2’,3’-Dideoxy-5-fluoro-3-thiouridine: A related compound with modifications at the 3-position.

Uniqueness

2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is unique due to its combination of dideoxy and fluorine modifications, which enhance its stability and efficacy. Its ability to inhibit DNA synthesis more effectively than some other analogs makes it a valuable compound in therapeutic research .

Properties

CAS No.

146369-72-4

Molecular Formula

C9H15FN3O12P3

Molecular Weight

469.15 g/mol

IUPAC Name

[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15FN3O12P3/c10-6-3-13(9(14)12-8(6)11)7-2-1-5(23-7)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,5,7H,1-2,4H2,(H,18,19)(H,20,21)(H2,11,12,14)(H2,15,16,17)/t5-,7+/m1/s1

InChI Key

ARRTZUVEPRJLPK-VDTYLAMSSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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